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molecular formula C10H16N2O B8407761 1-(1-Ethynyl-cyclohexyl)-3-methylurea

1-(1-Ethynyl-cyclohexyl)-3-methylurea

Cat. No. B8407761
M. Wt: 180.25 g/mol
InChI Key: CHNUBGLGCIZIEV-UHFFFAOYSA-N
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Patent
US07691868B2

Procedure details

A solution of 1 g (8 mmol) 1-ethynylcyclohexylamine and 2 mL (15 mmol) triethylamine in 10 mL acetonitrile is combined at ambient temperature with 0.5 g (9 mmol) methylisocyanate. The colourless suspension is stirred overnight at ambient temperature and then evaporated down. The residue is taken up in dichloromethane and washed with aqueous potassium carbonate solution. The organic phase is dried and evaporated down. Yield: 1.4 g (colourless solid)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([NH2:9])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2].C(N(CC)CC)C.[CH3:17][N:18]=[C:19]=[O:20]>C(#N)C>[C:1]([C:3]1([NH:9][C:19]([NH:18][CH3:17])=[O:20])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)#[CH:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#C)C1(CCCCC1)N
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
CN=C=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The colourless suspension is stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated down
WASH
Type
WASH
Details
washed with aqueous potassium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase is dried
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(#C)C1(CCCCC1)NC(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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